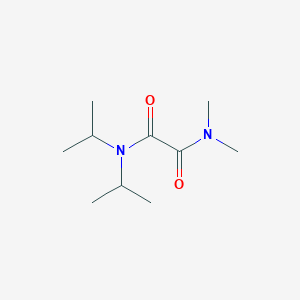
Ethanediamide, N,N-dimethyl-N',N'-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- is a chemical compound with a complex molecular structure. It contains a total of 33 bonds, including 13 non-hydrogen bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 2 tertiary amides (aliphatic)
Analyse Des Réactions Chimiques
Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding amides or carboxylic acids, while reduction could yield primary or secondary amines .
Applications De Recherche Scientifique
Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- has several scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a potential candidate for drug development or biochemical studies. In industry, it could be used in the production of polymers, coatings, or other materials requiring specific chemical properties .
Mécanisme D'action
The mechanism of action of Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound’s tertiary amide groups may allow it to form hydrogen bonds or other interactions with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved would depend on the context of its use, such as in drug development or biochemical research .
Comparaison Avec Des Composés Similaires
Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- can be compared with other similar compounds, such as N,N-dimethyl-1,2-ethanediamine and N,N-dimethyl-1,2-ethylenediamine These compounds share similar structural features but differ in their specific chemical properties and applications
Propriétés
Numéro CAS |
183851-29-8 |
|---|---|
Formule moléculaire |
C10H20N2O2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
N,N-dimethyl-N',N'-di(propan-2-yl)oxamide |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)12(8(3)4)10(14)9(13)11(5)6/h7-8H,1-6H3 |
Clé InChI |
IYMZIEYDQOKZTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
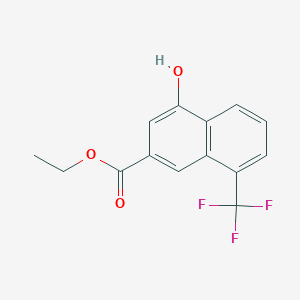
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
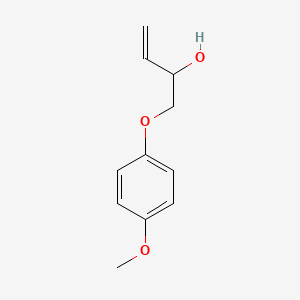
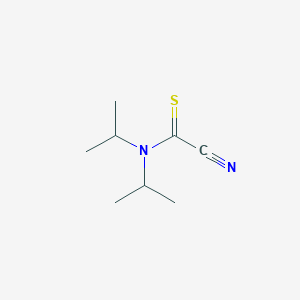


![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
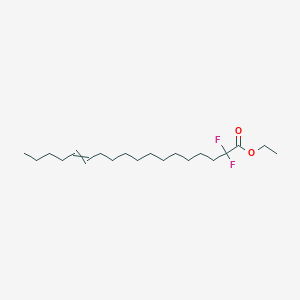
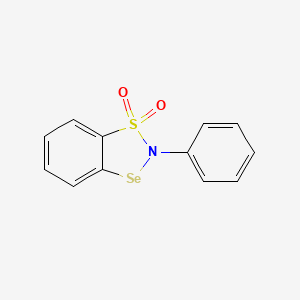
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)

